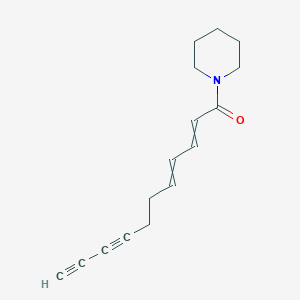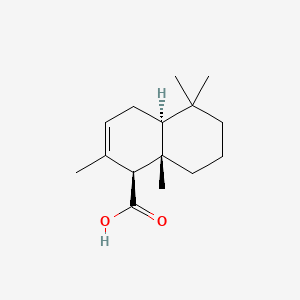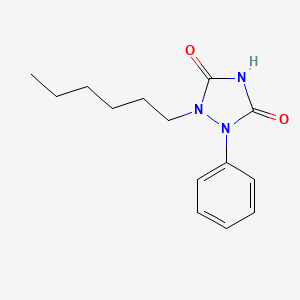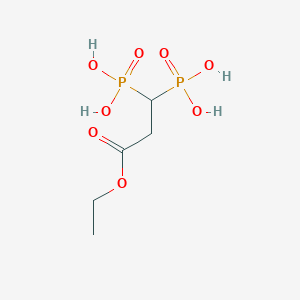
1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(2,4,6-trimethylphenyl)trisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(2,4,6-trimethylphenyl)trisilane is an organosilicon compound characterized by its unique structure, which includes three silicon atoms bonded to phenyl and trimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(2,4,6-trimethylphenyl)trisilane typically involves the reaction of trimethylsilyl chloride with phenyltrichlorosilane in the presence of a base such as sodium or potassium . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(2,4,6-trimethylphenyl)trisilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form hydrosilanes.
Substitution: The phenyl and trimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(2,4,6-trimethylphenyl)trisilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(2,4,6-trimethylphenyl)trisilane involves its ability to form stable silicon-carbon bonds, which can interact with various molecular targets. The pathways involved include radical reactions and hydrosilylation processes, where the compound acts as a reducing agent or a source of silicon atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent.
Tetrakis(trimethylsilyl)silane: Known for its use in hydrosilylation reactions.
1,1,1,3,3,3-Hexamethyl-2-phenyltrisilane: Similar structure but lacks the trimethylphenyl group.
Uniqueness
1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(2,4,6-trimethylphenyl)trisilane is unique due to the presence of both phenyl and trimethylphenyl groups, which confer distinct chemical properties and reactivity compared to other similar organosilicon compounds.
Eigenschaften
CAS-Nummer |
109418-35-1 |
|---|---|
Molekularformel |
C21H34Si3 |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
trimethyl-[phenyl-(2,4,6-trimethylphenyl)-trimethylsilylsilyl]silane |
InChI |
InChI=1S/C21H34Si3/c1-17-15-18(2)21(19(3)16-17)24(22(4,5)6,23(7,8)9)20-13-11-10-12-14-20/h10-16H,1-9H3 |
InChI-Schlüssel |
NLPOEZJKEWMFAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)

![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)



![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)

![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
